![molecular formula C13H24BrNO2 B13598123 rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate,trans](/img/structure/B13598123.png)
rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate,trans
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Overview
Description
rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a bromomethyl group attached to a cyclohexyl ring, which is further connected to a tert-butyl and N-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans typically involves the reaction of tert-butyl carbamate with N-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods: In an industrial setting, the production of rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions: rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or hydroxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products: The major products formed from these reactions include substituted carbamates, oxides, hydroxides, and amine derivatives .
Scientific Research Applications
rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The compound can also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
- tert-butylN-methyl-N-[(1r,4r)-4-(chloromethyl)cyclohexyl]carbamate
- tert-butylN-methyl-N-[(1r,4r)-4-(iodomethyl)cyclohexyl]carbamate
- tert-butylN-methyl-N-[(1r,4r)-4-(hydroxymethyl)cyclohexyl]carbamate
Comparison: rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate, trans is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Biological Activity
Rac-tert-butyl N-methyl-N-[(1R,4R)-4-(bromomethyl)cyclohexyl]carbamate, trans is a complex organic compound notable for its unique structure and potential biological activities. With the molecular formula C12H22BrN2O2, this compound features a tert-butyl group, a bromomethyl substituent on a cyclohexyl ring, and a carbamate functional group. The (1R,4R) stereochemistry of the cyclohexyl moiety plays a significant role in its biological interactions and reactivity.
Chemical Structure
The structural formula of rac-tert-butyl N-methyl-N-[(1R,4R)-4-(bromomethyl)cyclohexyl]carbamate can be represented as follows:
Synthesis
The synthesis typically involves multiple steps:
- Starting Materials : The process begins with tert-butyl carbamate and N-methylcyclohexylamine.
- Bromination : The cyclohexyl ring undergoes bromination using agents like N-bromosuccinimide (NBS).
- Carbamate Formation : The brominated intermediate is reacted with tert-butyl carbamate in the presence of a base (e.g., triethylamine) to yield the final product.
The biological activity of rac-tert-butyl N-methyl-N-[(1R,4R)-4-(bromomethyl)cyclohexyl]carbamate is largely attributed to its ability to interact with specific biological targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction can influence various cellular processes, including enzyme inhibition or activation.
Interaction Studies
Research has focused on the compound's binding affinity to various biological targets:
- Enzyme Inhibition : Studies indicate that this compound may inhibit certain enzymes by forming stable complexes.
- Receptor Binding : Its unique structure allows for potential interactions with various receptors, which could lead to therapeutic applications.
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that compounds similar to rac-tert-butyl N-methyl-N-[(1R,4R)-4-(bromomethyl)cyclohexyl]carbamate exhibited significant cytotoxic effects against cancer cell lines, suggesting potential antitumor properties.
- Neuroprotective Effects : Another investigation highlighted its neuroprotective capabilities in models of neurodegeneration, indicating that it may help mitigate neuronal damage.
- Binding Affinity Comparison : Comparative studies with structurally similar compounds revealed that rac-tert-butyl N-methyl-N-[(1R,4R)-4-(bromomethyl)cyclohexyl]carbamate has a higher binding affinity for certain targets due to its specific stereochemistry and functional groups.
Comparative Analysis with Similar Compounds
Compound Name | CAS Number | Structural Features |
---|---|---|
tert-butyl ((1R,4R)-4-(bromomethyl)cyclohexyl)carbamate | 1222709-30-9 | Similar cyclohexyl and carbamate structures but lacks the N-methyl substitution. |
tert-butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate | 1286263-90-8 | Features an amino group instead of the bromomethyl group. |
rac-tert-butyl N-methyl-N-[3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate | 2460740-39-8 | Contains a piperidine ring; structurally distinct but serves similar applications in medicinal chemistry. |
These comparisons illustrate how variations in substitution patterns and functional groups influence reactivity and biological activity.
Properties
Molecular Formula |
C13H24BrNO2 |
---|---|
Molecular Weight |
306.24 g/mol |
IUPAC Name |
tert-butyl N-[4-(bromomethyl)cyclohexyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H24BrNO2/c1-13(2,3)17-12(16)15(4)11-7-5-10(9-14)6-8-11/h10-11H,5-9H2,1-4H3 |
InChI Key |
RZIXXAPKWNPGLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(CC1)CBr |
Origin of Product |
United States |
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